(2R,3S)-2-methylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3S)-2-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKGPSXXFQUHT-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
Industrial-scale production often employs tartaric acid resolution. For example, (±)-2-methylpyrrolidine-3-carboxylic acid is treated with L-tartaric acid in ethanol-methanol (2:1 v/v) to isolate the (2R,3S)-enantiomer. After crystallization, optical purity reaches ≥98% ee. This method is cost-effective but requires multiple recrystallizations, reducing overall yield to ~50%.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic alcohols derived from pyrrolidine precursors achieves enantiomeric ratios >20:1. For instance, Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (2S,3R)-isomer, leaving the (2R,3S)-enantiomer unreacted (yield: 45%, 99% ee).
Cyclization of Amino Acid Precursors
Gabriel Synthesis Approach
A six-step synthesis starts with diethyl methylmalonate:
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Alkylation : Sodium hydride-mediated enolate formation, followed by dibromoethane addition (yield: 76%).
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Gabriel Synthesis : Reaction with potassium phthalimide introduces nitrogen (yield: 82%).
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Hydrolysis and Cyclization : Acidic hydrolysis (HCl/EtOH) forms the pyrrolidine ring (yield: 68%).
| Step | Reagents/Conditions | Yield | Optical Purity |
|---|---|---|---|
| 1 | NaH, dibromoethane, THF, −40°C | 76% | N/A |
| 2 | K phthalimide, DMF, 80°C | 82% | N/A |
| 3 | 6M HCl, reflux, 12h | 68% | 95% ee |
Hofmann-Löffler Reaction
Photochemical nitrene insertion from N-chloroamides generates pyrrolidine frameworks. Using (S)-valine-derived precursors, (2R,3S)-configuration is achieved with 89% ee under UV light (λ = 300 nm).
Stereoselective Hydrogenation
Heterogeneous Catalysis
2-Methylpyrroline undergoes asymmetric hydrogenation using Pt/C (5% wt) in ethanol-methanol (3:1 v/v) at 25°C. Optical purity depends on tartaric acid additives:
| Catalyst | Solvent | Pressure (bar) | ee (%) |
|---|---|---|---|
| Pt/C (5%) | EtOH/MeOH | 10 | 92 |
| Rh/Al₂O₃ | iPrOH | 15 | 78 |
Homogeneous Catalysis
Chiral ruthenium complexes (e.g., Ru-BINAP) hydrogenate 2-methyl-1-pyrroline-3-carboxylic acid esters at 50°C, achieving 94% ee but requiring expensive ligands.
Industrial-Scale Synthesis
Cyanohydrin Route
A Chinese patent (CN111138335B) outlines:
Continuous Flow Microreactor Systems
Microreactors enhance safety and yield for nitro-group reductions. Using H₂ (20 bar) and Pd/C, residence times of 2 minutes achieve 98% conversion, minimizing epimerization.
Recent Advancements
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group readily participates in amide bond formation, a critical reaction in peptide synthesis. Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this reaction by activating the carboxylate for nucleophilic attack by amines.
Mechanism :
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Activation of the carboxylic acid via DCC to form an O-acylisourea intermediate.
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Nucleophilic substitution by an amine to yield the amide product.
Example :
Reaction with benzylamine under DCC catalysis produces the corresponding amide derivative, (2R,3S)-2-methylpyrrolidine-3-carboxamide, with >90% yield in anhydrous dichloromethane at 0–25°C.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| DCC + Benzylamine | DCM, 0–25°C, 12 h | (2R,3S)-3-(benzylcarbamoyl)-2-methylpyrrolidine | >90% |
| EDC + HOBt | DMF, rt, 24 h | Peptide conjugates | 70–85% |
Esterification
The carboxylic acid undergoes esterification with alcohols under acidic (e.g., H₂SO₄) or dehydrating conditions (e.g., Fischer esterification).
Mechanism :
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Protonation of the carboxylic acid to enhance electrophilicity.
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Nucleophilic attack by the alcohol to form a tetrahedral intermediate.
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Loss of water to yield the ester.
Example :
Reaction with methanol in the presence of H₂SO₄ produces methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate, a precursor for further functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeOH + H₂SO₄ | Reflux, 6 h | Methyl ester | 80–85% |
| (COCl)₂ + EtOH | THF, 0°C, 2 h | Ethyl ester | 75% |
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, yielding a pyrrolidine derivative. This reaction is pivotal in synthesizing simplified analogs for structure-activity studies.
Mechanism :
-
Base-induced deprotonation to form a carboxylate anion.
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Elimination of CO₂ to generate a carbanion intermediate.
Example :
Heating at 150°C in quinoline with a Cu catalyst results in complete decarboxylation to 2-methylpyrrolidine .
| Conditions | Product | Yield |
|---|---|---|
| Cu, Quinoline, 150°C, 3 h | 2-methylpyrrolidine | 95% |
| NaOH, 200°C, 2 h | 2-methylpyrrolidine | 60% |
Oxidation Reactions
The pyrrolidine ring and methyl group are susceptible to oxidation. Common oxidants include KMnO₄ and CrO₃ , which target the nitrogen or adjacent carbons.
Example :
Oxidation with KMnO₄ in acidic medium cleaves the pyrrolidine ring, yielding glutaric acid derivatives. Stereochemistry influences reaction rates and product distribution.
| Oxidant | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4 h | Glutaric acid derivative | Complete ring cleavage |
| CrO₃ | Acetone, rt, 12 h | Ketone formation | Partial oxidation |
Reduction Reactions
While the carboxylic acid is resistant to reduction, the pyrrolidine ring’s nitrogen can be hydrogenated under high-pressure H₂ with catalysts like Pd/C or Rh/Al₂O₃ .
Example :
Catalytic hydrogenation (10% Pd/C, 50 psi H₂) reduces the ring’s electron density but retains stereochemistry, forming 2-methylpyrrolidine-3-carboxylic acid derivatives .
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C | H₂ (50 psi), EtOH | Saturated pyrrolidine derivative | 90% |
| Rh/Al₂O₃ | H₂ (30 psi), THF | Stereoretentive product | 85% |
Ring-Opening and Rearrangement
Under acidic or basic conditions, the pyrrolidine ring can undergo retro-Dieckmann cleavage or ring expansion.
Example :
Treatment with LDA (lithium diisopropylamide) in THF at −40°C induces ring-opening via β-elimination, yielding linear intermediates for further functionalization .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| LDA | THF, −40°C, 1 h | Linear diamine | Precursor for heterocycles |
Scientific Research Applications
Chemistry
In the field of synthetic organic chemistry, (2R,3S)-2-methylpyrrolidine-3-carboxylic acid serves as a crucial building block for synthesizing complex organic molecules. Its stereochemistry allows for selective reactions that are essential in creating enantiomerically pure compounds.
Synthetic Routes
- Asymmetric Synthesis : Utilizes chiral catalysts or starting materials to achieve the desired stereochemistry.
- Biocatalysis : Employs enzymes for more efficient and environmentally friendly synthesis methods.
Biology
Research has indicated that this compound exhibits notable biological activities. It has been studied for its potential interactions with various enzymes and receptors, influencing metabolic pathways and neurological functions.
Biological Activities
- Anti-inflammatory Properties : Derivatives have shown promise in reducing inflammation in preclinical models.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its protective effects on neuronal cells.
- Interaction with Receptors : Studies suggest it may influence neurotransmitter systems, particularly metabotropic glutamate receptors (mGluRs), which are involved in mood regulation.
Medicine
The compound is explored for its therapeutic potential as a precursor in drug synthesis. Its ability to modulate biological pathways makes it a candidate for developing new pharmacological agents.
Industry
In industrial applications, this compound is used in the production of fine chemicals and agrochemicals. Its role as an intermediate in various chemical reactions highlights its versatility.
Case Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Anti-inflammatory Activity
Research published in Phytotherapy Research demonstrated that derivatives of this compound exhibited anti-inflammatory activity in animal models of arthritis. The study concluded that these derivatives could serve as a basis for developing new anti-inflammatory medications.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Building Block | Used in synthesis of complex organic molecules |
| Biology | Biological Activity | Exhibits anti-inflammatory and neuroprotective properties |
| Medicine | Drug Development | Potential precursor for new pharmacological agents |
| Industry | Fine Chemicals Production | Intermediate in synthesis processes |
Mechanism of Action
The mechanism by which (2R,3S)-2-methylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following compounds are structurally related to (2R,3S)-2-methylpyrrolidine-3-carboxylic acid but differ in substituent positions, functional groups, or stereochemistry:
(3S,5R)-5-Methylpyrrolidine-3-Carboxylic Acid
- Key Differences: Substituent positions: Methyl at C5 (vs. C2 in the target compound). Stereochemistry: (3S,5R) configuration.
(2S,3S)-3-Methylpyrrolidine-2-Carboxylic Acid
- Key Differences :
- Substituent positions: Methyl at C3 (vs. C2) and carboxylic acid at C2 (vs. C3).
- Stereochemistry: (2S,3S) configuration.
- Implications : This positional isomer has distinct hydrogen-bonding capabilities and solubility profiles. Commercial availability (CAS 10512-89-7) suggests its utility in peptide synthesis and asymmetric catalysis .
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)pyrrolidine-2-Carboxylic Acid
- Key Differences :
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
- Key Differences :
(2S,3R)-3-Phenylpyrrolidine-2-Carboxylic Acid
- Key Differences :
(2R,3S)-3-Hydroxypyrrolidine-2-Carboxylic Acid
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | Stereochemistry | Key Applications | CAS Number |
|---|---|---|---|---|---|---|
| This compound | C6H11NO2 | 129.16 | C2-CH3, C3-COOH | 2R,3S | Enzyme inhibition, chiral synth | N/A |
| (3S,5R)-5-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | 129.16 | C5-CH3, C3-COOH | 3S,5R | Structural studies | N/A |
| (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | 129.16 | C3-CH3, C2-COOH | 2S,3S | Peptide synthesis | 10512-89-7 |
| (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | C6H11NO5 | 177.16 | C3-OH, C4-OH, C5-CH2OH, C2-COOH | 2S,3R,4R,5R | Glycosidase inhibition | N/A |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | 143.14 | C1-CH3, C5=O, C3-COOH | N/A | Pharmaceutical intermediates | 42346-68-9 |
| (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid | C11H13NO2 | 191.23 | C3-Ph, C2-COOH | 2S,3R | Catalysis, drug development | 118758-48-8 |
| (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | 131.13 | C3-OH, C2-COOH | 2R,3S | Enzyme inhibition | 4298-08-2 |
Key Research Findings
Stereochemical Impact : The (2R,3S) configuration in the target compound optimizes binding to proline-specific enzymes, as demonstrated in corrected structural assignments of related analogs .
Functional Group Influence :
- Hydroxyl groups in (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid enhance solubility (logS = -1.2) but reduce membrane permeability .
- The phenyl group in (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid increases logP by ~1.5 units compared to methyl-substituted analogs, favoring CNS-targeted drug design .
Synthetic Relevance : Commercial availability of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (97% purity, Thermo Scientific) underscores its role in high-yield asymmetric syntheses .
Biological Activity
(2R,3S)-2-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant biological activity and potential therapeutic applications. This article explores its biological mechanisms, interactions, and implications in medicinal chemistry.
This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity. The compound features a carboxylic acid functional group attached to a pyrrolidine ring, allowing for diverse interactions with biological molecules.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Its stereochemistry enables it to fit into active sites of enzymes, modulating their activity and influencing various biochemical pathways. Notably, it may affect neurotransmitter systems, thereby influencing mood and cognition.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially altering metabolic processes.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for further pharmacological exploration.
- Anti-inflammatory Potential : There are indications that this compound may exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
-
Neurotransmitter Interaction :
- A study highlighted the potential of this compound to modulate neurotransmission pathways. This interaction suggests possible applications in treating neurological disorders.
-
Enzymatic Activity :
- Research on enzyme interactions revealed that this compound can influence the activity of specific enzymes involved in metabolic pathways. This modulation can lead to changes in cellular functions and metabolic rates.
Data Table: Biological Activities Summary
| Activity Type | Description | References |
|---|---|---|
| Enzyme Modulation | Alters enzyme activity influencing metabolic processes | , |
| Neuroprotective Effects | Potential to protect neurons from damage | , |
| Anti-inflammatory Potential | Exhibits properties that may reduce inflammation |
Synthesis and Applications
The synthesis of this compound has been explored through various methods, emphasizing its role as a building block in medicinal chemistry. It serves as a precursor for synthesizing bioactive compounds with therapeutic potential.
Common Synthetic Routes
Q & A
Q. What are the common synthetic routes for (2R,3S)-2-methylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : The synthesis often involves multi-step reactions with stereochemical control. For example, palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres (40–100°C) can introduce substituents while preserving stereochemistry . Protecting groups like tert-butoxycarbonyl (Boc) are critical for carboxylic acid functionality during synthesis; deprotection with HCl/water under reflux (93–96°C) yields the final product . Optimization includes adjusting reaction time (5.5–17 h), temperature gradients, and catalyst loading to minimize racemization. Enantiomeric purity can be monitored via chiral HPLC or polarimetry.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment. Single-crystal diffraction data (e.g., using COLLECT software and HKL-3000 for processing) provide unambiguous confirmation of the (2R,3S) configuration . Complementary techniques include H/C NMR, where vicinal coupling constants () and NOESY correlations help verify spatial arrangements . For example, values >5 Hz typically indicate cis stereochemistry in pyrrolidine derivatives .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodological Answer : Store the compound in airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as the carboxylic acid group is prone to decarboxylation under acidic or humid conditions . Stability assessments via TGA/DSC can identify decomposition thresholds (e.g., >150°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments between NMR data and X-ray crystallography results for this compound derivatives?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to detect conformational averaging, and compare with DFT-calculated coupling constants . If crystallography shows a different configuration, re-examine synthetic steps for unintended epimerization (e.g., via acidic/basic intermediates) . Cross-validation with circular dichroism (CD) or vibrational circular dichroism (VCD) can resolve ambiguities .
Q. What strategies are effective in mitigating racemization during multi-step syntheses of this compound, particularly under acidic or basic conditions?
- Methodological Answer : Racemization often occurs at the α-carbon of the carboxylic acid. Strategies include:
- Using mild deprotection conditions (e.g., TFA/DCM at 0°C instead of HCl at high temperatures) .
- Incorporating sterically hindered bases (e.g., DIPEA) to reduce nucleophilic attack on the chiral center .
- Monitoring reaction progress with inline IR or LC-MS to terminate steps before side reactions dominate .
Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Contradictions often stem from solvent polarity, catalyst loading, or substrate scope differences. Reproduce key experiments under standardized conditions (e.g., THF vs. DMF, 5 mol% catalyst). Use kinetic studies (e.g., Eyring plots) to compare activation parameters. Meta-analyses of literature data (e.g., enantiomeric excess vs. reaction time) can identify outliers or context-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
